choline hydroxide chemical properties and structure
choline hydroxide chemical properties and structure
For Researchers, Scientists, and Drug Development Professionals
Abstract
Choline hydroxide, a quaternary ammonium salt, is a strong organic base with a diverse range of applications, from industrial catalysis to its role as a key intermediate in the synthesis of pharmaceuticals and nutraceuticals. Its bifunctional nature, possessing both a quaternary ammonium group and a hydroxyl group, imparts unique chemical properties, including high basicity, hygroscopicity, and utility as a phase-transfer catalyst. This document provides an in-depth overview of the chemical structure, physicochemical properties, and key experimental protocols related to choline hydroxide, intended for a technical audience in research and development.
Chemical Structure and Identification
Choline hydroxide consists of a choline cation, [(CH₃)₃NCH₂CH₂OH]⁺, and a hydroxide anion, OH⁻. The cation features a central nitrogen atom bonded to three methyl groups and a 2-hydroxyethyl group, classifying it as a quaternary ammonium compound. This permanent positive charge on the nitrogen atom is balanced by the hydroxide anion, making the compound a strong base.
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IUPAC Name : 2-hydroxy-N,N,N-trimethylethanaminium hydroxide[1]
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Other Names : Choline base, (2-Hydroxyethyl)trimethylammonium hydroxide[2][3]
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Chemical Formula : C₅H₁₅NO₂[4]
Physicochemical Properties
Choline hydroxide is typically encountered as a viscous, colorless to light yellow aqueous solution, though it can exist as a white granular powder.[2][3] It is known for being hygroscopic and has a faint odor resembling trimethylamine.[2][3]
| Property | Value | Reference(s) |
| Molar Mass | 121.18 g/mol | [1][2] |
| Appearance | Viscous colorless liquid or white granular powder | [2] |
| Density | ~1.073 g/cm³ (46% aqueous solution at 25 °C) | [2][5] |
| pKa | 13.9 (at 25 °C) | [3][4] |
| Refractive Index (nD) | ~1.4304 (at 20 °C) | [4][5] |
| Solubility | ||
| Water | Very soluble / Miscible | [2][3] |
| Ethanol | Soluble | [2][5] |
| Methanol | Highly soluble | [3] |
| Diethyl Ether | Insoluble | [2][5] |
| Chloroform | Insoluble | [2][5] |
| Toluene | Insoluble (for 48-50% aqueous solution) | [2] |
| Stability | Aqueous solutions are stable; slowly decomposes to ethylene glycol, polyethylene glycols, and trimethylamine. | [2] |
Experimental Protocols
Synthesis of Choline Hydroxide
A common and atom-efficient industrial method for synthesizing choline hydroxide is the direct reaction of trimethylamine (TMA), ethylene oxide (EO), and water.
Objective: To synthesize an aqueous solution of choline hydroxide.
Materials:
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Trimethylamine (TMA), aqueous solution (e.g., 25%)
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Ethylene oxide (EO), liquid
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Deionized water
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Reaction vessel with temperature control, stirring, and inlets for reactants.
Procedure:
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Charge the reaction vessel with a 25% aqueous solution of trimethylamine.
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Cool the reaction vessel to maintain a temperature below 30°C.
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Slowly add liquid ethylene oxide to the stirred TMA solution. The molar ratio of TMA to EO should be controlled to ensure complete conversion of the ethylene oxide.
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Continue stirring the mixture until the reaction is substantially complete, while maintaining the temperature below 30°C to minimize the formation of by-products.
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Once the reaction is complete, any unreacted trimethylamine can be removed under vacuum at a slightly elevated temperature (e.g., 45-55°C).
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The resulting product is a concentrated aqueous solution of choline hydroxide (typically 40-45%).
Spectroscopic Characterization
Objective: To confirm the chemical structure of the choline cation.
Methodology:
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Sample Preparation: Prepare the NMR sample by dissolving a small amount of choline hydroxide (or its aqueous solution) in a suitable deuterated solvent, such as Deuterium Oxide (D₂O). The concentration should be sufficient to obtain a good signal-to-noise ratio. Transfer the solution into a 5 mm NMR tube.
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¹H NMR Analysis: Acquire the proton NMR spectrum. The expected signals for the choline cation are:
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A singlet at approximately 3.1-3.2 ppm, corresponding to the nine protons of the three methyl groups (-N(CH₃)₃).
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A triplet at approximately 3.4-3.5 ppm, corresponding to the two protons of the methylene group adjacent to the nitrogen atom (-NCH₂-).
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A triplet at approximately 3.9-4.0 ppm, corresponding to the two protons of the methylene group adjacent to the hydroxyl group (-CH₂OH).
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¹³C NMR Analysis: Acquire the carbon-13 NMR spectrum. The expected signals for the choline cation are:
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A signal around 54.2 ppm for the three equivalent methyl carbons.
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A signal around 56.0 ppm for the carbon of the methylene group attached to the hydroxyl group.
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A signal around 67.5 ppm for the carbon of the methylene group attached to the nitrogen atom.
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Objective: To identify the functional groups present in choline hydroxide.
Methodology:
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Sample Preparation: The spectrum can be acquired using an Attenuated Total Reflectance (ATR) accessory, which is suitable for liquid or viscous samples. Place a small drop of the choline hydroxide solution directly onto the ATR crystal.
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Data Acquisition: Record the spectrum, typically in the range of 4000 to 400 cm⁻¹.
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Spectral Interpretation: Key characteristic absorption bands include:
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A broad, strong band between 3200-3600 cm⁻¹, characteristic of the O-H stretching vibration from the hydroxyl group and water.
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Bands in the 2800-3000 cm⁻¹ region, corresponding to C-H stretching of the methyl and methylene groups.
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A band around 1480 cm⁻¹ due to C-H bending vibrations.
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A strong band around 1080 cm⁻¹, attributed to C-O stretching.
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A band around 955 cm⁻¹, corresponding to C-N stretching of the quaternary ammonium group.
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Reactivity and Applications
Choline hydroxide is a strong organic base, with a pKa of 13.9.[3][4] This high basicity makes it a versatile reagent and catalyst in organic synthesis. It is incompatible with strong acids and strong oxidizing agents, with which it can react violently.[6][7]
Its primary applications stem from its basic and catalytic properties:
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Catalyst: It serves as an efficient, eco-friendly, and recyclable catalyst for various organic reactions, such as aldol condensations and the synthesis of chromene derivatives.[2]
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pH Regulating Agent: Used in industrial formulations to control and adjust pH.[2]
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Electronics Industry: Employed as an ingredient in cleaning and developer formulations for electronics and printed circuit boards.[3][4]
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Intermediate: Acts as a precursor for the synthesis of other choline salts used in nutraceuticals and as a precursor to the neurotransmitter acetylcholine for biochemical research.[3][4]
Safety and Handling
Choline hydroxide is a corrosive substance that can cause severe skin burns and serious eye damage.[6][8][9] Inhalation may lead to chemical burns in the respiratory tract.[3][8] Proper personal protective equipment (PPE) is mandatory when handling this chemical.
| Hazard Type | Description and Precautions | Reference(s) |
| Skin/Eye Contact | Causes severe burns. Wear protective gloves, clothing, and eye/face protection. In case of contact, rinse immediately and thoroughly with water and seek medical attention. | [6][8][9] |
| Inhalation | Can cause corrosive injuries to the respiratory system. Use in a well-ventilated area or with appropriate respiratory protection. | [2][3] |
| Ingestion | Causes gastrointestinal tract burns. Do not induce vomiting. Seek immediate medical aid. | [8] |
| Storage | Store in a cool, dry, well-ventilated place (recommended 2–8 °C). Keep container tightly closed. Store in a corrosives area. | [3][6][7] |
| Incompatibilities | Reacts violently with strong oxidizing agents and strong acids. | [6][7] |
References
- 1. US9527799B2 - Process for choline hydroxide - Google Patents [patents.google.com]
- 2. tandfonline.com [tandfonline.com]
- 3. researchgate.net [researchgate.net]
- 4. US20160068476A1 - Process for choline hydroxide - Google Patents [patents.google.com]
- 5. researchgate.net [researchgate.net]
- 6. scribd.com [scribd.com]
- 7. US20160068476A1 - Process for choline hydroxide - Google Patents [patents.google.com]
- 8. CN104066711B - Process for the production of choline hydroxide - Google Patents [patents.google.com]
- 9. researchgate.net [researchgate.net]
